molecular formula C13H20O B14587142 10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one CAS No. 61185-12-4

10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one

Cat. No.: B14587142
CAS No.: 61185-12-4
M. Wt: 192.30 g/mol
InChI Key: QPAGUIBPTKTVJN-UHFFFAOYSA-N
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Description

10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of two methyl groups attached to the tenth carbon atom of the bicyclo[7.2.0]undecane framework, with a double bond at the fifth position and a ketone functional group at the second position. The molecular formula of this compound is C13H20O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic framework.

    Formation of Double Bond: The double bond at the fifth position is introduced through dehydrogenation reactions.

    Ketone Formation: The ketone functional group at the second position is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization and methylation reactions, followed by purification steps such as distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions at the double bond or the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and reactivity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    10,10-Dimethyl-2,6-dimethylenebicyclo[7.2.0]undecan-5-ol: This compound has a similar bicyclic structure but differs in the presence of hydroxyl groups instead of a ketone.

    11,11-Dimethylbicyclo[6.2.1]undec-7-en-3-one: This compound has a different bicyclic framework and functional groups.

Uniqueness

10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one is unique due to its specific arrangement of methyl groups, double bond, and ketone functional group, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

61185-12-4

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

10,10-dimethylbicyclo[7.2.0]undec-5-en-2-one

InChI

InChI=1S/C13H20O/c1-13(2)9-10-11(13)7-5-3-4-6-8-12(10)14/h3-4,10-11H,5-9H2,1-2H3

InChI Key

QPAGUIBPTKTVJN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2C1CCC=CCCC2=O)C

Origin of Product

United States

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